![molecular formula C18H21NO2 B5832200 N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5832200.png)
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C18H21NO2 This compound is characterized by the presence of a dimethoxyphenyl group attached to an indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2,3-dihydro-1H-inden-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways. It can be used in the design of bioactive molecules and probes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may contribute to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar, with a dimethoxyphenyl group attached to an ethylamine chain.
2,3-Dimethoxybenzylamine: Another related compound with a dimethoxyphenyl group attached to a benzylamine structure.
Indane Derivatives: Various indane derivatives share structural similarities with N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine.
Uniqueness
This compound is unique due to its specific combination of a dimethoxyphenyl group and an indane structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-4-7-15(18(17)21-2)12-19-16-10-9-13-5-3-6-14(13)11-16/h4,7-11,19H,3,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKFSSSGCQTOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
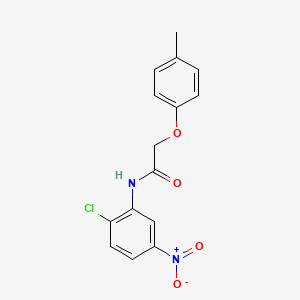

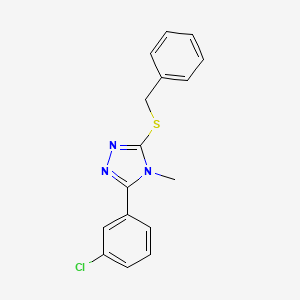
![2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)
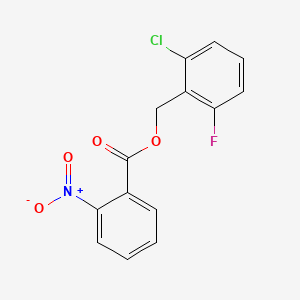
![9-Methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)
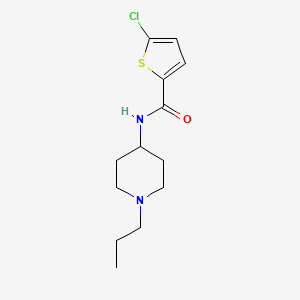
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)
![N-[(2-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B5832150.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5832152.png)
![ethyl 4-[(E)-2-methylbut-2-enyl]piperazine-1-carboxylate](/img/structure/B5832172.png)
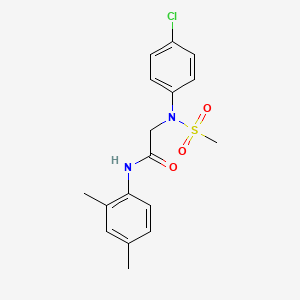
![3-ETHYL-1-(3-METHYLPHENYL)-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B5832183.png)

